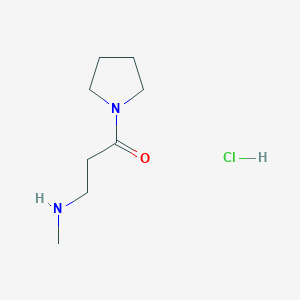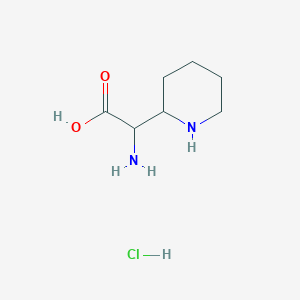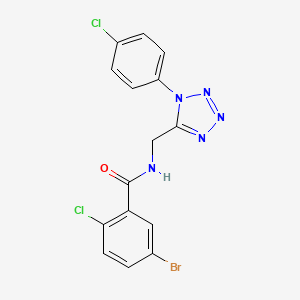![molecular formula C8H7ClFN3S B2558453 [(E)-[(2-chloro-6-fluorophényl)méthylidène]amino]thiourée CAS No. 73962-28-4](/img/structure/B2558453.png)
[(E)-[(2-chloro-6-fluorophényl)méthylidène]amino]thiourée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea is an organic compound that belongs to the class of thiourea derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its biological activities are being explored for the treatment of various diseases, including bacterial infections and cancer.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mécanisme D'action
Thiosemicarbazones
Thiosemicarbazones are a class of compounds that have been studied for their potential antiviral, antibacterial, antifungal, and anticancer activities . They are known to chelate metal ions, which can interfere with the function of metal-dependent enzymes in biological systems .
Benzaldehyde derivatives
The benzaldehyde group in the compound suggests that it might be involved in interactions with aromatic amino acids in proteins, potentially influencing protein structure and function .
Halogenated compounds
The presence of chloro and fluoro groups might influence the compound’s reactivity, lipophilicity, and ability to penetrate biological membranes .
Méthodes De Préparation
The synthesis of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with thiourea in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization .
Analyse Des Réactions Chimiques
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into corresponding amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea can be compared with other thiourea derivatives such as:
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound has similar structural features but exhibits different biological activities.
[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Another similar compound with variations in its chemical structure and properties.
These comparisons highlight the uniqueness of [(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]thiourea in terms of its specific chemical and biological properties.
Propriétés
Numéro CAS |
73962-28-4 |
|---|---|
Formule moléculaire |
C8H7ClFN3S |
Poids moléculaire |
231.68 g/mol |
Nom IUPAC |
[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H7ClFN3S/c9-6-2-1-3-7(10)5(6)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4- |
Clé InChI |
BPQDBWYSKJBEOP-QCDXTXTGSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
SMILES isomérique |
C1=CC(=C(C(=C1)Cl)/C=N\NC(=S)N)F |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C=NNC(=S)N)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(4-FLUOROPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-[3-(METHYLSULFANYL)PHENYL]ACETAMIDE](/img/structure/B2558370.png)

![Bicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2558374.png)


![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2558378.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2558380.png)
![2-{1-benzyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558381.png)
![(3-(Pyridin-2-yloxy)phenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2558383.png)


![16-(2,2,6,6-Tetramethylpiperidin-4-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2558388.png)
![(E)-N'-(benzenesulfonyl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}morpholine-4-carboximidamide](/img/structure/B2558392.png)

